molecular formula C21H33BN6O5 B038202 Acetylphenylalanyl-prolyl-bor-arginine CAS No. 124216-70-2

Acetylphenylalanyl-prolyl-bor-arginine

Cat. No. B038202
CAS RN: 124216-70-2
M. Wt: 460.3 g/mol
InChI Key: NHUNNUFTIMZMOJ-DVKDBIPTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylphenylalanyl-prolyl-bor-arginine, also known as APB-Arg, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a boronic acid-based proteasome inhibitor that has been shown to have anti-tumor and anti-inflammatory properties.

Mechanism of Action

Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, Acetylphenylalanyl-prolyl-bor-arginine prevents the breakdown of proteins that are involved in cell growth and survival, leading to cell death. This mechanism of action is particularly effective in cancer cells, which rely heavily on the proteasome for their survival.
Biochemical and Physiological Effects
Acetylphenylalanyl-prolyl-bor-arginine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. In addition, Acetylphenylalanyl-prolyl-bor-arginine has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, Acetylphenylalanyl-prolyl-bor-arginine targets a specific site on the proteasome, making it a more effective inhibitor. However, one of the limitations of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of Acetylphenylalanyl-prolyl-bor-arginine. One area of research is the development of more effective delivery methods for Acetylphenylalanyl-prolyl-bor-arginine, such as nanoparticles or liposomes. Another area of research is the study of the effects of Acetylphenylalanyl-prolyl-bor-arginine on other cellular pathways, such as the immune system. Finally, the potential use of Acetylphenylalanyl-prolyl-bor-arginine in combination with other cancer therapies is an area of active research.
Conclusion
In conclusion, Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, and has been used in the treatment of multiple myeloma and rheumatoid arthritis. Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, leading to cell death in cancer cells. Despite its low solubility in water, Acetylphenylalanyl-prolyl-bor-arginine is a promising compound for future research in the treatment of cancer and inflammatory diseases.

Synthesis Methods

Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that is synthesized using a multi-step process. The first step involves the synthesis of acetylphenylalanyl-prolyl-arginine, which is then reacted with boronic acid to produce Acetylphenylalanyl-prolyl-bor-arginine. The final product is purified using chromatography to obtain a pure form of Acetylphenylalanyl-prolyl-bor-arginine.

Scientific Research Applications

Acetylphenylalanyl-prolyl-bor-arginine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of multiple myeloma, a type of blood cancer. Acetylphenylalanyl-prolyl-bor-arginine has also been studied for its anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

124216-70-2

Product Name

Acetylphenylalanyl-prolyl-bor-arginine

Molecular Formula

C21H33BN6O5

Molecular Weight

460.3 g/mol

IUPAC Name

[1-[(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1

InChI Key

NHUNNUFTIMZMOJ-DVKDBIPTSA-N

Isomeric SMILES

B(C(CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

SMILES

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

synonyms

acetylphenylalanyl-prolyl-bor-arginine
P 8714
P-8714

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.